molecular formula C19H19N3O5S B2972821 N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923226-60-2

N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2972821
CAS No.: 923226-60-2
M. Wt: 401.44
InChI Key: BDVITKWBWQTLQO-UHFFFAOYSA-N
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Description

N-(2-(1-Acetyl-5-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring:

  • A 4,5-dihydro-1H-pyrazol-3-yl core, a partially saturated five-membered ring.
  • An acetyl group at position 1 of the pyrazoline, enhancing lipophilicity.

This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in targeting enzymes or pathways modulated by sulfonamides and heterocyclic motifs.

Properties

IUPAC Name

N-[2-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12(23)22-17(13-7-8-18-19(9-13)27-11-26-18)10-16(20-22)14-5-3-4-6-15(14)21-28(2,24)25/h3-9,17,21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVITKWBWQTLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative This is followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction cascades or metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences Among Pyrazoline Derivatives
Compound Name Pyrazoline Substituents (Position 5) Sulfonamide/Benzamide Group Additional Functional Groups Reference
N-(2-(1-Acetyl-5-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide Benzo[d][1,3]dioxol-5-yl Methanesulfonamide Acetyl (position 1) Target
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl]benzenesulfonamide (1–9) Aryl (e.g., phenyl, substituted) Benzenesulfonamide 4-Hydroxyphenyl (position 3)
N-(5-(1-Acetyl-5-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzo[d]oxazol-2-yl)butyramide (7c) Thiophen-2-yl Butyramide Benzoxazole (fused ring)
N-[3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]methanesulfonamide 2-Methylphenyl Methanesulfonamide Isobutyryl (position 1)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) N/A (non-pyrazoline) Acetamide Benzo[d][1,3]dioxol-5-yl (acetamide)
Key Observations:
  • Sulfonamide vs. Benzamide : Methanesulfonamide (target compound, ) offers smaller steric bulk compared to benzenesulfonamide (), possibly improving target selectivity.
  • Heterocyclic Additions : Benzoxazole (7c, ) and benzoimidazole (28, ) introduce fused rings, altering solubility and binding kinetics.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (DMSO/CD3OD) Spectral Data (δ, ppm)
Target Compound ~435 (estimated) Not reported Likely DMSO-soluble Not available
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide () ~350–400 180–220 DMSO 1H NMR: 6.5–8.0 (aromatic)
7c (Thiophene derivative, ) 396.99 178–181 DMSO LCMS: m/z 396.99 (M+1)
7e (Benzamide derivative, ) 431.23 164–168 CD3OD 1H NMR: 1.908–8.437
Compound 28 (Benzo[d][1,3]dioxol-5-yl acetamide, ) ~370 Amorphous PE/EtOAc HRMS confirmed
Key Observations:
  • Melting Points : Pyrazoline derivatives with rigid substituents (e.g., benzoxazole in 7c, ) exhibit higher melting points (~178–181°C) compared to acetamide derivatives (amorphous, ).
  • Solubility : Methanesulfonamide groups (target compound, ) may enhance aqueous solubility compared to benzamide derivatives (7e, ).

Biological Activity

N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The compound can be synthesized through a multi-step process involving the formation of a pyrazole ring and subsequent modifications to introduce the benzo[d][1,3]dioxole moiety. The structural integrity plays a crucial role in its biological efficacy.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Specifically, several studies have reported that such compounds can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

For instance, a study highlighted that pyrazole derivatives demonstrated potent anti-proliferative effects against these cancer types, suggesting that the incorporation of benzo[d][1,3]dioxole enhances their efficacy .

Anti-inflammatory Effects

In vivo studies have shown that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A derivative with a similar structure was reported to have an IC50 value of 0.52 μM against COX-II, indicating strong potential for reducing inflammation .

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Tubulin Polymerization : Pyrazoline derivatives have been identified as inhibitors of tubulin polymerization, which is critical for cancer cell division .
  • Targeting Specific Enzymes : The compound may interact with specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

StudyFindings
Eren et al. (2023)Demonstrated strong COX-II inhibitory activity with potential applications in anti-inflammatory therapies .
Recent ACS Omega StudyReported significant anticancer activity against multiple cell lines using pyrazole derivatives .
In vitro StudiesShowed effective inhibition of tubulin polymerization by related compounds .

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